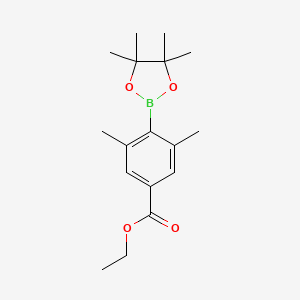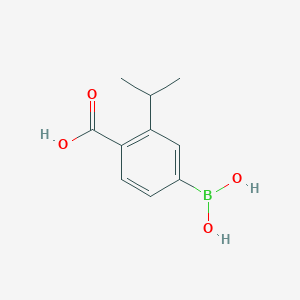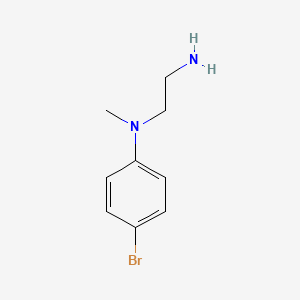
N-(2-Aminoethyl)-4-bromo-N-methylaniline
Descripción general
Descripción
“N-(2-Aminoethyl)-4-bromo-N-methylaniline” is a complex organic compound. It likely contains an aminoethyl group (-NH-CH2-CH2-), a bromo group (-Br), and a methylamino group (-NH-CH3) attached to an aniline (phenylamine) structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the aminoethyl, bromo, and methylamino groups on the aniline ring. The exact structure could be determined using techniques like NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific structure and the positions of the functional groups. The bromo group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Mecanismo De Acción
Mode of Action
It’s worth noting that amines, which this compound is a derivative of, are known to interact with their targets through various mechanisms . These interactions can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Amines are known to play roles in various biochemical pathways . For instance, biotin ethylenediamine, a compound structurally similar to N-(2-Aminoethyl)-4-bromo-N-methylaniline, is used for biotinylation of nucleosides that have an aldehyde group .
Pharmacokinetics
The hydrophobicity of a compound can significantly impact its pharmacokinetics . For instance, reducing the hydrophobicity of a compound can improve its pharmacokinetics and therapeutic index .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Aminoethyl)-4-bromo-N-methylaniline is its ability to monitor protein-protein interactions and enzyme activity in real-time. This allows researchers to study these processes in a more dynamic and accurate manner than traditional methods. This compound is also a relatively small molecule, which allows it to penetrate cells and tissues more easily than larger molecules. However, this compound does have some limitations, including its limited solubility in aqueous solutions and its potential to interfere with the processes being studied if not used properly.
Direcciones Futuras
There are many potential future directions for research involving N-(2-Aminoethyl)-4-bromo-N-methylaniline. One area of interest is the development of new fluorescent probes that are more specific and sensitive than this compound. Another area of interest is the use of this compound in the development of new drugs that target specific cellular signaling pathways. Finally, this compound could be used in the development of new diagnostic tools for diseases such as cancer and neurodegenerative disorders.
Conclusion:
This compound is a valuable tool for scientific research due to its ability to monitor protein-protein interactions, enzyme activity, and cellular signaling pathways. Its unique structure and properties make it a valuable tool for studying various biological processes, and its use in research is likely to continue to expand in the future.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-bromo-N-methylaniline has a wide range of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. It has been used as a fluorescent probe to monitor protein-protein interactions in vitro and in living cells. This compound has also been used to study the activity of enzymes such as tyrosine kinases and phosphatases, which play important roles in cellular signaling pathways. In addition, this compound has been used to investigate the role of cellular signaling pathways in various disease states, including cancer and neurodegenerative disorders.
Safety and Hazards
Propiedades
IUPAC Name |
N'-(4-bromophenyl)-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPGLLZUOGYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B3288154.png)
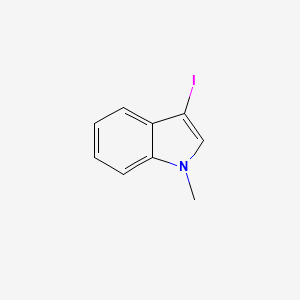
![2,3-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288162.png)
![3,4-Dimethyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288166.png)
![3,4-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3288174.png)
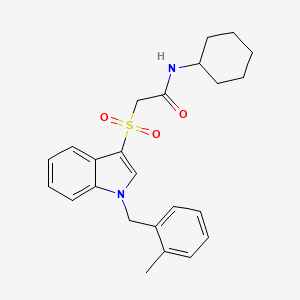
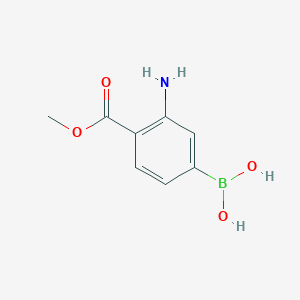
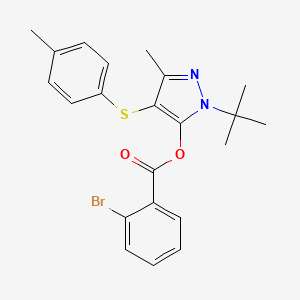
![Boronic acid, B-[4-(1,1-dimethylpropyl)phenyl]-](/img/structure/B3288217.png)
![9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B3288223.png)
amine](/img/structure/B3288236.png)
